N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide, the synthetic route may involve the following steps:
Formation of Benzimidazole Core: Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Substitution Reactions: Introduction of methoxymethyl and methoxyphenyl groups through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to:
Inhibit Microtubule Formation: By binding to tubulin, they prevent microtubule polymerization, which is crucial for cell division.
Interfere with DNA Synthesis: By binding to DNA, they inhibit DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide .
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine .
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxymethyl and methoxyphenyl groups contribute to its unique chemical behavior and biological activity.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-23-11-17-20-14-8-7-13(10-15(14)21-17)19-18(22)9-12-5-3-4-6-16(12)24-2/h3-8,10H,9,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
BCDHNTWRXYVUAN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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